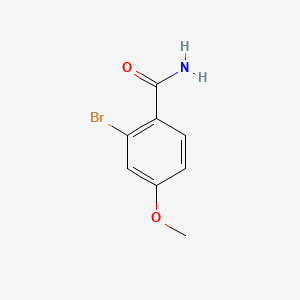
2-Bromo-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methoxybenzamide is a chemical compound with the empirical formula C8H7BrO2 . It is a substituted benzamide, closely related to metoclopramide . It is used in the field of organic chemistry as a building block in the synthesis of a variety of other compounds .
Synthesis Analysis
The synthesis of 2-Bromo-4-methoxybenzamide can be achieved from 3-(2-AMINOETHYL)PYRIDINE . The synthesis involves a series of novel benzamide compounds which were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-methoxybenzamide is characterized by an average mass of 215.044 Da and a monoisotopic mass of 213.962936 Da . The structural study revealed the presence of N–H–O and C–H–O hydrogen bonds, Br–Br halogen bonds, C–H–π, and C–Br–π molecular contacts .Chemical Reactions Analysis
The addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has gathered interest from the synthetic community as it leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents . The top reactions from this analysis are amide formation, SNAr reactions, Boc protection/deprotection, ester hydrolysis, and Suzuki Miyaura coupling .Scientific Research Applications
Pharmacokinetics and Bioavailability
- A study by Lücker et al. (1983) investigated the pharmacokinetics and absolute bioavailability of 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (bromopride, Viaben), in various formulations. The study calculated the bioavailability of bromopride, finding it to be approximately 70%, increasing to about 90% after multiple administrations (Lücker, Tinhof, Wetzelsberger, Weyers, & Brodbeck, 1983).
Radical Scavenging Activity
- A 2012 study by Li et al. identified nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, including 3-bromo-5-hydroxy-4-methoxybenzamide. These compounds exhibited potent scavenging activity against radicals, suggesting potential application in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Antidiabetic Potential
- Jung et al. (2017) explored the antidiabetic potential of a compound (SN158) containing a 5-bromo-4-hydroxy-2-methoxyphenyl group. The study showed the potential of SN158 as a therapeutic agent against type 2 diabetes by interacting with peroxisome proliferator-activated receptors and improving glucose and lipid abnormalities (Jung, Cao, Paudel, Yoon, Cheon, Bae, Jin, Kim, & Kim, 2017).
Synthesis and Chemical Properties
- Research on methoxybenzamides like 2-methoxybenzamide and its structural variants have been a focus in chemistry. Aarset et al. (2013) investigated the molecular structures of 2-methoxybenzamide, revealing insights into its hydrogen bonding patterns in the gas phase (Aarset, Page, & Rice, 2013).
Pharmaceutical and Synthetic Applications
- Various derivatives and analogs of 2-methoxybenzamide have been explored for their pharmaceutical properties. For instance, Haydon et al. (2010) studied 3-Methoxybenzamide derivatives as inhibitors of the bacterial cell division protein FtsZ, leading to potent antistaphylococcal compounds (Haydon, Bennett, Brown, Collins, Galbraith, Lancett, Macdonald, Stokes, Chauhan, Sutariya, Nayal, Srivastava, Beanland, Hall, Henstock, Noula, Rockley, & Czaplewski, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for 2-Bromo-4-methoxybenzamide are not explicitly stated in the sources, the future of MOFs will involve developments in three directions . These include multivariable MOFs, MOFs are intrinsically chemical in nature and accordingly the concepts and techniques of molecular chemistry will continue to be of interest in the study of MOFs .
properties
IUPAC Name |
2-bromo-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPNQKANDFJKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2498701.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2498702.png)
![N'-(4-chlorophenyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-[4-(dimethylamino)benzyl]urea](/img/structure/B2498703.png)
![5-bromo-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2498704.png)

![2-(3,5-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2498708.png)
![2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2498710.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-chlorophenyl)butanamide](/img/structure/B2498714.png)
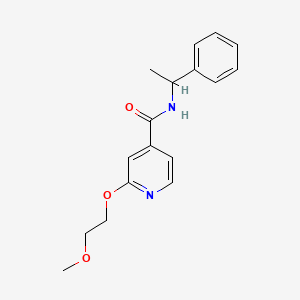
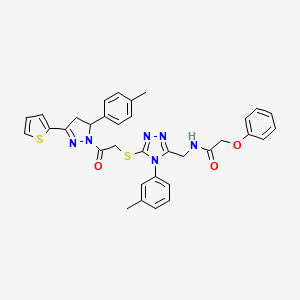
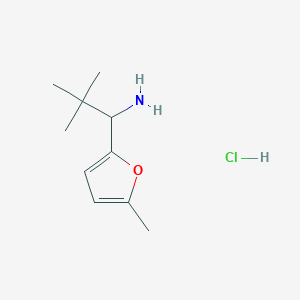
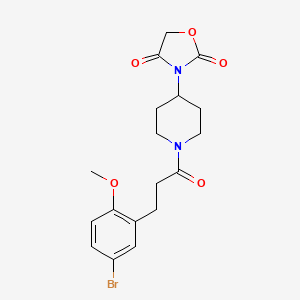
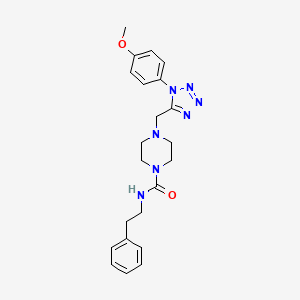
![5-bromo-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2498724.png)